Weak Inhibition of Nicotinic Acetylcholine Receptor (nAChR) Defines a Profile for Selectivity Assays
In functional assays, 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine exhibits weak agonistic activity at the human muscle-type nicotinic acetylcholine receptor (nAChR) subtype TE671, with an EC50 of 30,000 nM [1]. While no direct comparator data is available, this micromolar potency is considerably weaker than that of known agonists like acetylcholine. This quantitative activity profile establishes the compound's utility as a negative control or a baseline for counter-screening in assays designed to identify more potent and selective nAChR modulators from related thiazole series.
| Evidence Dimension | Functional Agonist Activity |
|---|---|
| Target Compound Data | EC50 = 30,000 nM |
| Comparator Or Baseline | Acetylcholine (endogenous agonist, nM range potency) |
| Quantified Difference | Approximately >1,000-fold less potent than acetylcholine |
| Conditions | Functional potency assay at human nicotinic acetylcholine receptor subtype TE671 (muscle) |
Why This Matters
This data quantifies the compound's weak activity at a specific receptor subtype, providing a benchmark for its use as a selectivity control, which is a critical procurement decision for researchers developing nAChR-targeted agents.
- [1] BindingDB. Affinity Data for BDBM50056147. EC50: 3.00E+4 nM. Accessed 2024. View Source
